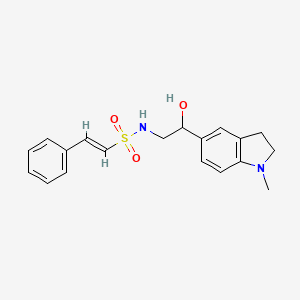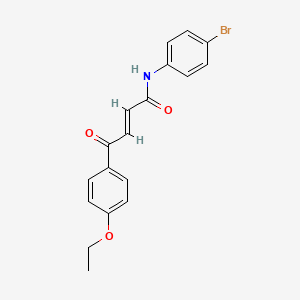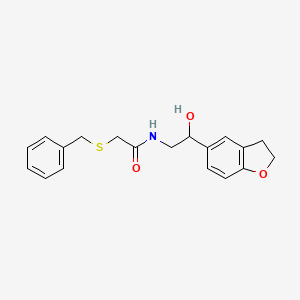![molecular formula C16H21NO6 B2542687 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid CAS No. 2248293-20-9](/img/structure/B2542687.png)
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid, also known as MPAA, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. It is a derivative of phthalic acid, which has been widely used in the production of plastics, dyes, and pharmaceuticals. MPAA has been synthesized using different methods, and its mechanism of action has been explored to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid is not fully understood but has been explored in various studies. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDACs, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can alter gene expression patterns and induce apoptosis in cancer cells. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has also been shown to bind to specific receptors on cells, such as the integrin αvβ3 receptor, which is overexpressed in cancer cells. This binding can facilitate targeted drug delivery and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to have various biochemical and physiological effects, including inhibition of HDAC activity, alteration of gene expression patterns, induction of apoptosis, and inhibition of cell proliferation. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has also been shown to bind to specific receptors on cells, facilitating targeted drug delivery. In addition, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has several advantages for lab experiments, including its ability to inhibit HDAC activity, alter gene expression patterns, and induce apoptosis in cancer cells. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can also be used as a carrier for targeted drug delivery. However, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has some limitations, including its potential toxicity and the need for further studies to understand its mechanism of action fully.
Future Directions
There are several future directions for the study of 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid, including exploring its potential applications in cancer therapy, understanding its mechanism of action, and developing new methods for its synthesis. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can also be studied for its potential applications in drug delivery and materials science. Further studies are needed to understand the safety and toxicity of 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid and its potential side effects.
Synthesis Methods
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can be synthesized using different methods, including the reaction of phthalic anhydride with 2-amino-2-methyl-1-propanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid as a white crystalline solid with a melting point of 195-198°C. Other methods of synthesis include the use of N-(tert-butoxycarbonyl)-2-amino-2-methyl-1-propanol and phthalic acid chloride.
Scientific Research Applications
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been studied for its potential applications in various scientific research fields, including cancer research, drug delivery, and materials science. In cancer research, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug delivery, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been used as a carrier for targeted drug delivery due to its ability to bind to specific receptors on cells. In materials science, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been used as a monomer in the production of polymers with unique properties.
properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-9(17-15(22)23-16(2,3)4)7-10-5-6-11(13(18)19)12(8-10)14(20)21/h5-6,8-9H,7H2,1-4H3,(H,17,22)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNULBZQJDJBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)C(=O)O)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2542607.png)


![5-Methyl-3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2542612.png)
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine](/img/structure/B2542613.png)
![2-(2-chlorophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2542614.png)
![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2542615.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542616.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2542619.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2542620.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-methyl-1H-pyrazol-3-amine](/img/structure/B2542624.png)
![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2542626.png)